tert-Butyl 3-oxo-5-phenylpent-4-enoate
Description
tert-Butyl 3-oxo-5-phenylpent-4-enoate is an α,β-unsaturated ketone ester characterized by a tert-butyl ester group, a conjugated enone system, and a phenyl substituent at the terminal position. This compound serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and asymmetric catalysis, owing to its electron-deficient enone moiety and sterically bulky tert-butyl group, which enhances stability and modulates reactivity .
Properties
CAS No. |
61540-32-7 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl 3-oxo-5-phenylpent-4-enoate |
InChI |
InChI=1S/C15H18O3/c1-15(2,3)18-14(17)11-13(16)10-9-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |
InChI Key |
QNOUGSFABWKRNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-oxo-5-phenylpent-4-enoate typically involves the esterification of 3-oxo-5-phenylpent-4-enoic acid with tert-butyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-oxo-5-phenylpent-4-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
tert-Butyl 3-oxo-5-phenylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-5-phenylpent-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters. The phenyl group can participate in aromatic substitution reactions, while the tert-butyl group provides steric hindrance, affecting the reactivity of the compound.
Comparison with Similar Compounds
Structural Analog: tert-Butyl (4E)-2,2-dihydroxy-3-oxo-5-(thiophen-2-yl)pent-4-enoate (3i)
Key Differences :
- Substituent Variation: The phenyl group in tert-Butyl 3-oxo-5-phenylpent-4-enoate is replaced with a thiophen-2-yl group in compound 3i. The thiophene ring introduces sulfur heteroatoms, altering electronic properties (e.g., increased electron richness) and reactivity in cross-coupling reactions .
- Hydroxy Groups : Compound 3i features two hydroxyl groups at the C2 position, which may enhance solubility in polar solvents but reduce stability under acidic or oxidative conditions compared to the unsubstituted parent compound .
Structural Analog: (2S,4R,5R)-(E)-tert-Butyl 2-acetyl-2-(2-oxo-5-phenyl-1,3-dioxolan-4-ylmethyl)-5-phenylpent-4-enoate
Key Differences :
Spectroscopic Comparison
| Feature | This compound (Expected) | Compound 3i |
|---|---|---|
| 1H-NMR (Aromatic) | δ 7.2–7.4 (m, 5H, Ph) | δ 7.0–7.2 (thiophene protons) |
| 13C-NMR (Carbonyl) | δ 200–205 (C=O) | δ 198–202 (C=O, dihydroxy effect) |
| UV λmax | ~240 nm (enone π→π*) | ~260 nm (thiophene conjugation) |
Note: Data for compound 3i inferred from structural analogs in and .
Stability and Reactivity
- This compound: The tert-butyl group confers steric protection to the ester, enhancing thermal stability. The enone system is prone to Michael additions but less reactive than α,β-unsaturated aldehydes.
- Compound 3i: The dihydroxy groups may lead to intramolecular hydrogen bonding, stabilizing the enol tautomer but increasing susceptibility to oxidation .
- Dioxolan Derivative : The 1,3-dioxolan ring improves stability in protic solvents but requires acidic conditions for ring-opening reactions .
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